![molecular formula C16H18Cl2N2O4 B3871688 2,5-dichloro-3-(4-morpholinyl)-6-[2-(4-morpholinyl)vinyl]benzo-1,4-quinone](/img/structure/B3871688.png)
2,5-dichloro-3-(4-morpholinyl)-6-[2-(4-morpholinyl)vinyl]benzo-1,4-quinone
Vue d'ensemble
Description
2,5-dichloro-3-(4-morpholinyl)-6-[2-(4-morpholinyl)vinyl]benzo-1,4-quinone, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
2,5-dichloro-3-(4-morpholinyl)-6-[2-(4-morpholinyl)vinyl]benzo-1,4-quinone works by activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other cytokines that stimulate the immune system. It also disrupts the blood supply to tumors by inducing the production of vascular-disrupting agents.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels). It also activates macrophages and other immune cells, leading to the production of cytokines and chemokines that promote an anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,5-dichloro-3-(4-morpholinyl)-6-[2-(4-morpholinyl)vinyl]benzo-1,4-quinone as a research tool is its ability to activate the STING pathway and stimulate the immune system. This makes it useful for studying the role of the immune system in cancer development and treatment. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 2,5-dichloro-3-(4-morpholinyl)-6-[2-(4-morpholinyl)vinyl]benzo-1,4-quinone. One area of interest is the development of more potent and selective STING agonists. Another area is the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, there is interest in using this compound as a tool to study the role of the immune system in other diseases, such as autoimmune disorders or infectious diseases.
Applications De Recherche Scientifique
2,5-dichloro-3-(4-morpholinyl)-6-[2-(4-morpholinyl)vinyl]benzo-1,4-quinone has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. It works by activating the immune system to attack cancer cells, as well as by disrupting the blood supply to tumors. This makes it a promising candidate for use in cancer therapy.
Propriétés
IUPAC Name |
2,5-dichloro-3-morpholin-4-yl-6-[(E)-2-morpholin-4-ylethenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O4/c17-12-11(1-2-19-3-7-23-8-4-19)15(21)13(18)14(16(12)22)20-5-9-24-10-6-20/h1-2H,3-10H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRJVXCIIXGOJO-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=CC2=C(C(=O)C(=C(C2=O)Cl)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C/C2=C(C(=O)C(=C(C2=O)Cl)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



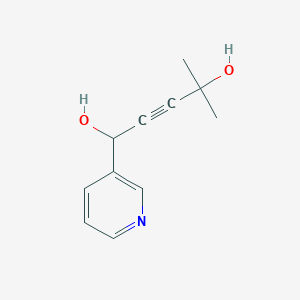
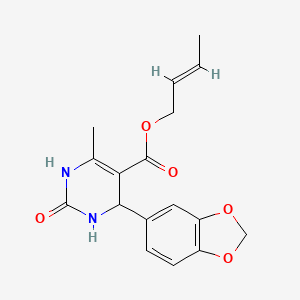
![N'-[1-(4-tert-butylphenyl)ethylidene]acetohydrazide](/img/structure/B3871624.png)
![N-(2-(2-chlorophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3871639.png)
![N-(2-(4-bromophenyl)-1-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3871643.png)
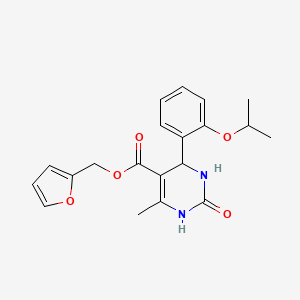
![2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-2-ylthio)ethyl]acetamide](/img/structure/B3871656.png)
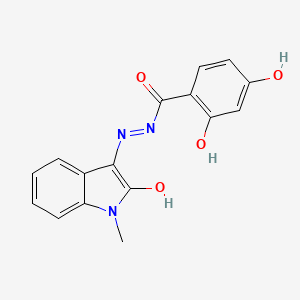
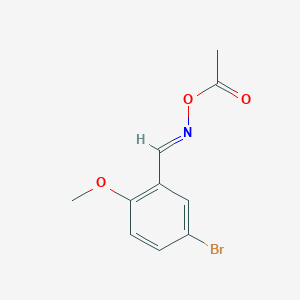
![(5-{[ethyl(2-fluorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B3871667.png)
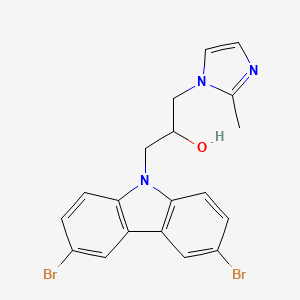
![2-phenylethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3871673.png)
![6-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]nicotinonitrile](/img/structure/B3871685.png)
